molecular formula C17H14F2N4O3 B6175647 N-{2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl}-6-hydroxyquinoline-4-carboxamide CAS No. 2624108-87-6

N-{2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl}-6-hydroxyquinoline-4-carboxamide

Cat. No.: B6175647
CAS No.: 2624108-87-6
M. Wt: 360.3
InChI Key:
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Description

N-{2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl}-6-hydroxyquinoline-4-carboxamide is a complex organic compound with a molecular formula of C17H14F2N4O3. This compound features a quinoline core, a cyano group, and a difluoropyrrolidinyl moiety, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline derivative is then further modified to introduce the cyano and difluoropyrrolidinyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are often employed to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium cyanide (NaCN) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of hydroquinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • Quinoline derivatives: Similar compounds include quinoline-4-carboxamide and its derivatives.

  • Cyano-containing compounds: Other cyano-containing compounds with similar structures and biological activities.

Uniqueness: N-{2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl}-6-hydroxyquinoline-4-carboxamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

2624108-87-6

Molecular Formula

C17H14F2N4O3

Molecular Weight

360.3

Purity

95

Origin of Product

United States

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